1-[1-(prop-2-enoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[1-(prop-2-enoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole-4-carboxamide is a compound that features a pyrrolidine ring, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(prop-2-enoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of an amine with a suitable carbonyl compound can yield the pyrrolidine ring.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(prop-2-enoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[1-(prop-2-enoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-2-one, are structurally similar and may have similar reactivity and applications.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole, are also similar and may share some chemical properties.
Uniqueness
1-[1-(prop-2-enoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the pyrrolidine and triazole rings, along with the carboxamide group, makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
1-(1-prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-2-9(16)14-4-3-7(5-14)15-6-8(10(11)17)12-13-15/h2,6-7H,1,3-5H2,(H2,11,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVGOQAIKVREKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)N2C=C(N=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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